molecular formula C8H12O3 B2820561 Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate CAS No. 81056-11-3

Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate

Cat. No. B2820561
CAS RN: 81056-11-3
M. Wt: 156.181
InChI Key: XAESUVRCRNJFDR-ZMONIFLSSA-N
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Description

Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate is a chemical compound with the molecular formula C8H12O3 . It contains a total of 24 bonds, including 12 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 aliphatic ester, 1 aliphatic ether, and 1 Oxolane .


Synthesis Analysis

The synthesis of Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate involves a series of steps. One approach utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis . Another method involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate (EDA) under low catalyst loadings .


Molecular Structure Analysis

The molecule contains a total of 23 atoms, including 12 Hydrogen atoms, 8 Carbon atoms, and 3 Oxygen atoms . It also contains a total of 24 bonds, including 12 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 aliphatic ester, 1 aliphatic ether, and 1 Oxolane .


Chemical Reactions Analysis

The synthesis of Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate involves a series of chemical reactions. One of the key reactions is the intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis . Another key reaction involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate (EDA) under low catalyst loadings .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate is 156.18 g/mol . The molecule contains a total of 23 atoms, including 12 Hydrogen atoms, 8 Carbon atoms, and 3 Oxygen atoms . It also contains a total of 24 bonds, including 12 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 aliphatic ester, 1 aliphatic ether, and 1 Oxolane .

Scientific Research Applications

Synthesis of Antimalarial Agents

Researchers have developed derivatives of ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate to evaluate their antimalarial activities. These derivatives demonstrated in vitro activity against Plasmodium falciparum and showed potential for further antimalarial drug development (Nongpanga Ningsanont et al., 2003).

Agricultural Applications

The compound has been used in the synthesis of ceralure B1 and A, acting as a persistent attractant for the Mediterranean fruit fly. This application highlights its potential in developing eco-friendly pest management strategies (J. W. Avery et al., 1994).

Chemical Synthesis and Rearrangements

It has been instrumental in studies involving chemical synthesis and rearrangements, serving as a precursor for the synthesis of complex organic molecules. For instance, its utilization in double rearrangements leading to the synthesis of pentasubstituted pyrroles showcases its versatility in organic synthesis (A. Dehnel et al., 1987).

Development of Chiral Synthons

The compound has been used in the lipase-catalyzed synthesis of tri-substituted cyclopropyl chiral synthons. This process demonstrates an efficient method for preparing optically active enantiomers, highlighting its role in the development of chiral molecules for pharmaceutical applications (T. Tsuji et al., 1999).

properties

IUPAC Name

ethyl (1S,5R)-3-oxabicyclo[3.1.0]hexane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-11-8(9)7-5-3-10-4-6(5)7/h5-7H,2-4H2,1H3/t5-,6+,7?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAESUVRCRNJFDR-MEKDEQNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1[C@H]2[C@@H]1COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate

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